1,1-dimethoxy-N,N-dimethylpropan-1-amine

Catalog No.
S1548796
CAS No.
19429-86-8
M.F
C7H17NO2
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-dimethoxy-N,N-dimethylpropan-1-amine

CAS Number

19429-86-8

Product Name

1,1-dimethoxy-N,N-dimethylpropan-1-amine

IUPAC Name

1,1-dimethoxy-N,N-dimethylpropan-1-amine

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C7H17NO2/c1-6-7(9-4,10-5)8(2)3/h6H2,1-5H3

InChI Key

LPNPCLQUEFACPP-UHFFFAOYSA-N

SMILES

CCC(N(C)C)(OC)OC

Canonical SMILES

CCC(N(C)C)(OC)OC

1,1-Dimethoxy-N,N-dimethylpropan-1-amine is an organic compound characterized by its molecular formula C7H17NO2C_7H_{17}NO_2 and a molecular weight of approximately 147.215 g/mol. It is a tertiary amine, typically appearing as a colorless liquid with a distinct odor. This compound is notable for its use in various organic synthesis applications, particularly as a reagent in the formation of amides and other nitrogen-containing compounds .

, particularly those involving nucleophilic attacks due to the presence of the nitrogen atom. It can undergo:

  • Alkylation Reactions: Serving as a nucleophile, it can react with alkyl halides to form more complex amines.
  • Claisen Condensation: It can act as a precursor in Claisen-type reactions, where it participates in the formation of carbon-carbon bonds .
  • Acetal Formation: The dimethoxy groups allow for the formation of acetals when reacted with aldehydes or ketones .

The synthesis of 1,1-dimethoxy-N,N-dimethylpropan-1-amine typically involves:

  • Reactions of Dimethylamine: One common method includes reacting dimethylamine with methanol under acidic conditions to produce the dimethoxy derivative.
  • Use of Sodium Methoxide: Another method involves sodium methoxide and N-methylmethanamine in a controlled reaction environment to yield the desired product .

1,1-Dimethoxy-N,N-dimethylpropan-1-amine finds applications in:

  • Organic Synthesis: It is widely used as a reagent for synthesizing various nitrogen-containing compounds.
  • Catalysis: The compound acts as an organocatalyst in certain reactions, enhancing reaction rates and selectivity .
  • Pharmaceutical Intermediates: It serves as an intermediate in the production of pharmaceuticals and agrochemicals due to its reactivity and ability to form complex structures.

Several compounds share structural similarities with 1,1-dimethoxy-N,N-dimethylpropan-1-amine. These include:

Compound NameMolecular FormulaKey Characteristics
N,N-DimethylacetamideC4H9NOUsed as a solvent and reagent; less sterically hindered.
N,N-DimethylformamideC3H7NCommonly used as a solvent; has different reactivity.
N,N-DiethylacetamideC6H13NOSimilar reactivity; used in synthesis but with ethyl groups.
N,N-DimethylpropanamideC6H13NSimilar structure; used in pharmaceuticals.

Uniqueness

The uniqueness of 1,1-dimethoxy-N,N-dimethylpropan-1-amine lies in its specific combination of two methoxy groups attached to a dimethylamino group. This configuration enhances its reactivity compared to other similar compounds, making it particularly valuable in organic synthesis where specific reaction conditions are required .

XLogP3

0.9

Wikipedia

N,N-DIMETHYLPROPIONAMIDE DIMETHYL ACETAL

Dates

Modify: 2024-02-18

Explore Compound Types